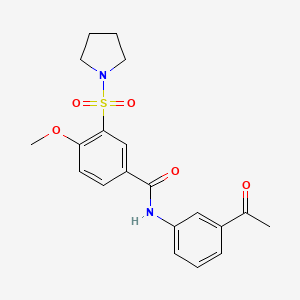
4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide, also known as MPSB, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various research fields.
Mecanismo De Acción
The mechanism of action of 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide involves the inhibition of specific enzymes involved in various cellular processes. This compound has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in various types of cancer cells. By inhibiting carbonic anhydrase IX, this compound can reduce the growth and proliferation of cancer cells. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the research field in which it is studied. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, reduce tumor size, and induce cell death. In neuroscience, this compound has been shown to improve cognitive function, reduce neuronal damage, and increase the levels of neurotransmitters such as acetylcholine and dopamine. In cardiovascular research, this compound has been shown to reduce blood pressure, improve endothelial function, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide in lab experiments is its specificity for certain enzymes, which allows researchers to target specific cellular processes. Another advantage is its potential to be used in combination with other drugs or therapies to enhance their effectiveness. However, one limitation of using this compound in lab experiments is its potential toxicity, as high doses of this compound have been shown to have adverse effects on certain organs such as the liver and kidneys.
Direcciones Futuras
There are several potential future directions for research on 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide. One direction is to further investigate its potential applications in cancer research, particularly in combination with other drugs or therapies. Another direction is to explore its potential neuroprotective effects in animal models of neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound to minimize toxicity and maximize effectiveness.
Métodos De Síntesis
The synthesis of 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide involves the reaction of 4-methoxy-3-nitrobenzoic acid with pyrrolidine-1-sulfonamide in the presence of a reducing agent such as iron powder. This reaction results in the formation of this compound as a white solid with a melting point of 215-217°C.
Aplicaciones Científicas De Investigación
4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been extensively studied for its potential applications in various research fields, including cancer research, neuroscience, and cardiovascular research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. In neuroscience, this compound has been studied for its potential neuroprotective effects, as it has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases. In cardiovascular research, this compound has been studied for its potential to reduce blood pressure and improve endothelial function.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-14(23)15-6-5-7-17(12-15)21-20(24)16-8-9-18(27-2)19(13-16)28(25,26)22-10-3-4-11-22/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINCEUJETARCDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

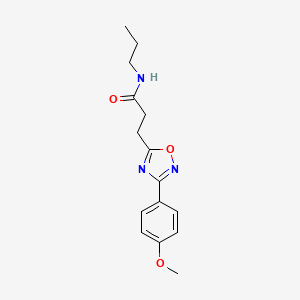

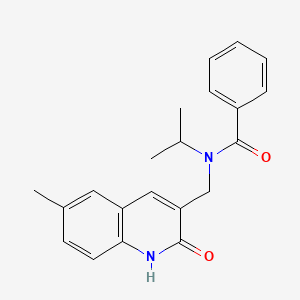
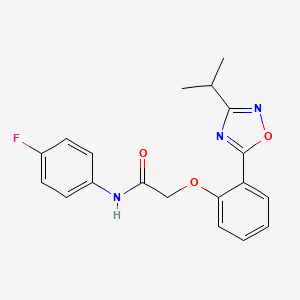
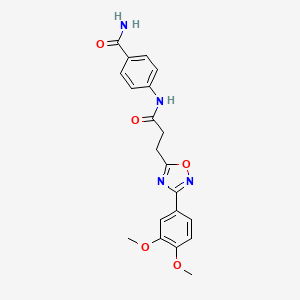


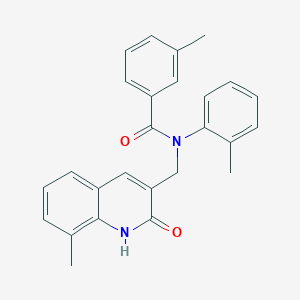



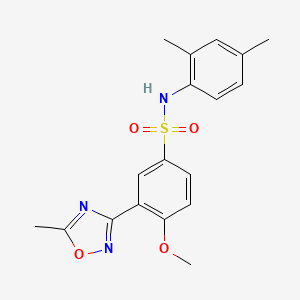
![2-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712716.png)
